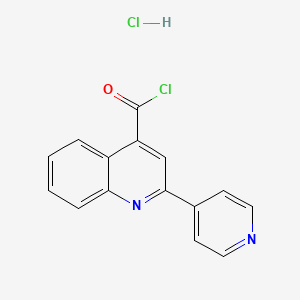

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Descripción general

Descripción

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O . It is a versatile material extensively used in scientific research, including drug synthesis, organic chemistry, and molecular biology studies.

Synthesis Analysis

The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves several steps. A mixture of isatin, 4-acetylp- yridine, and potassium hydroxide in ethanol and water is mixed and refluxed for 10 hours . Further details about the synthesis process can be found in the referenced scientific papers .Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by its molecular formula C15H10Cl2N2O. The average mass is 305.159 Da, and the monoisotopic mass is 304.017029 Da .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are complex and can be found in various scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are characterized by its molecular formula, average mass, and monoisotopic mass . More detailed properties can be found in the referenced scientific papers .Aplicaciones Científicas De Investigación

Photoluminescent Coordination Polymers

The compound plays a key role in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) demonstrated that using 2-(pyridin-4-yl)quinoline-4-carboxylic acid leads to the formation of one-dimensional copper(II) coordination polymers with significant photoluminescent properties. This offers potential applications in materials science, particularly in the development of new luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).

Complexation with Metals

Bortoluzzi et al. (2011) explored the compound's role in forming complexes with platinum(II) and palladium(II). They noted its involvement in metal-assisted condensation reactions, leading to the synthesis of new complexes. This suggests potential applications in catalysis and organometallic chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Antibacterial Investigation

In a study by Zhang et al. (2016), metal complexes based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid were synthesized and investigated for their antibacterial properties. These complexes demonstrated significant antibacterial activities, indicating potential applications in medicinal chemistry and pharmaceuticals (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).

Fluorescent Probes for Bioimaging

Pawar et al. (2016) utilized derivatives of the compound as fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their application in bioimaging. The study highlights its potential use in biological and biochemical research, particularly in the development of new diagnostic tools (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).

Coordination Polymers and Supramolecular Chemistry

The compound's role in the formation of different one-dimensional supramolecular chains was studied by Wu, Zhang, and Ma (2014). This research underscores its importance in the field of supramolecular chemistry, particularly in the design and synthesis of new coordination polymers (Wu, Zhang, & Ma, 2014).

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.

Propiedades

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABMOZMVHRWZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)